ethyl 3-oxo(1,2-13C2)butanoate
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Overview
Description
This compound is a colorless liquid ester with a pleasant odor and is used extensively in organic synthesis . The presence of the isotopic labels (13C) makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo(1,2-13C2)butanoate can be synthesized by reacting ethyl ethanoate with sodium or sodium ethoxide . The reaction involves the Claisen ester condensation method, which is a well-known process in organic chemistry . The reaction conditions typically include anhydrous solvents and a controlled temperature environment to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the isotopic integrity of the compound. The industrial production also emphasizes safety and environmental considerations, ensuring minimal waste and efficient resource utilization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo(1,2-13C2)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetoacetic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include acetoacetic acid derivatives, alcohols, and various substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Ethyl 3-oxo(1,2-13C2)butanoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Industry: Applied in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo(1,2-13C2)butanoate involves its role as an intermediate in various biochemical and chemical processes. The compound can undergo keto-enol tautomerism, which is crucial for its reactivity in different reactions . The molecular targets and pathways involved include enzymatic reactions where it acts as a substrate or inhibitor, influencing metabolic pathways and chemical synthesis routes .
Comparison with Similar Compounds
Ethyl 3-oxo(1,2-13C2)butanoate is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ethyl 3-oxobutanoate: The non-labeled analogue used in similar applications but lacks the isotopic markers.
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate: A derivative with additional functional groups, used in specialized organic synthesis.
Ethyl 3-oxo-4-phenylpentanoate: Another derivative with a phenyl group, used in the synthesis of more complex molecules.
The isotopic labeling in this compound provides a distinct advantage in research applications, allowing for precise tracking and analysis in various studies.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 3-oxo(1,2-13C2)butanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i4+1,6+1 |
InChI Key |
XYIBRDXRRQCHLP-UHJUODCXSA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH2]C(=O)C |
Canonical SMILES |
CCOC(=O)CC(=O)C |
Origin of Product |
United States |
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